Acetylcholine mustard aziridinium

Description

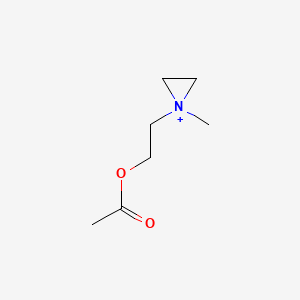

Structure

3D Structure

Properties

CAS No. |

58921-08-7 |

|---|---|

Molecular Formula |

C7H14NO2+ |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

2-(1-methylaziridin-1-ium-1-yl)ethyl acetate |

InChI |

InChI=1S/C7H14NO2/c1-7(9)10-6-5-8(2)3-4-8/h3-6H2,1-2H3/q+1 |

InChI Key |

WJLADXFPIBROFS-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC[N+]1(CC1)C |

Canonical SMILES |

CC(=O)OCC[N+]1(CC1)C |

Other CAS No. |

58921-08-7 |

Synonyms |

acetylcholine mustard aziridinium |

Origin of Product |

United States |

Chemical Biology and Reaction Mechanisms of Acetylcholine Mustard Aziridinium

Formation of the Aziridinium (B1262131) Ion Intermediate

Acetylcholine (B1216132) mustard, in an aqueous environment, undergoes a spontaneous intramolecular cyclization to form a highly reactive and sterically constrained three-membered ring structure known as the aziridinium ion. This conversion is a critical step, as the parent compound, acetylcholine mustard, is relatively inert, while the aziridinium ion is a potent electrophile. The formation of this intermediate is what confers its biological activity, transforming it into a powerful pharmacological tool. This process is analogous to the activation of other nitrogen mustards used in various biomedical research applications.

The positively charged aziridinium ring is structurally similar to the quaternary ammonium (B1175870) group of acetylcholine, allowing it to be recognized by and bind to acetylcholine binding sites. This structural mimicry is a key feature that directs the subsequent reactions of the molecule within biological systems.

Alkylating Reactivity and Interactions with Biological Nucleophiles

The high reactivity of the acetylcholine mustard aziridinium ion stems from the strained nature of the three-membered aziridinium ring. This strain makes it an excellent leaving group, facilitating the alkylation of various biological nucleophiles. The mechanism of action involves the nucleophilic attack on one of the carbon atoms of the aziridinium ring, leading to the opening of the ring and the formation of a stable covalent bond between the mustard and the target molecule.

This alkylating reactivity has been demonstrated with several key biological macromolecules:

Nucleic Acids: The aziridinium ion can alkylate DNA, with a preference for the N7 position of guanine (B1146940) residues. researchgate.net This reaction can lead to the formation of cross-links within the DNA structure, a mechanism shared by many classical nitrogen mustard-based anticancer agents. researchgate.net The formation of such adducts can disrupt DNA replication and transcription, ultimately leading to cellular dysfunction.

Proteins: this compound has been shown to covalently label specific amino acid residues within proteins. A notable example is its interaction with muscarinic acetylcholine receptors, where it has been found to alkylate a conserved aspartic acid residue (Asp-105 in the m1 subtype) in the receptor's binding site. nih.gov This irreversible binding has been crucial in identifying and characterizing the amino acids that constitute the ligand-binding domain of these receptors. Other nucleophilic amino acid side chains, such as those of cysteine, histidine, and lysine, are also potential targets for alkylation.

The specificity of the alkylation is influenced by the initial non-covalent binding of the aziridinium ion to its target, which is guided by its structural similarity to acetylcholine. This initial binding event concentrates the reactive species at the target site, increasing the probability of a subsequent covalent reaction.

Hydrolysis and Enzymatic Susceptibility in Biological Systems

In a biological milieu, this compound is subject to hydrolysis, a process that can be significantly accelerated by enzymatic activity. The primary enzyme responsible for the metabolism of acetylcholine, acetylcholinesterase (AChE), can also hydrolyze the this compound ion. nih.gov

The active site of acetylcholinesterase contains a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues. wikipedia.orgebi.ac.uk The hydrolysis of this compound by AChE results in the cleavage of the ester bond, yielding acetate (B1210297) and choline (B1196258) mustard aziridinium ion. nih.gov This enzymatic product, choline mustard aziridinium, is itself a potent pharmacological agent that irreversibly inhibits the high-affinity choline transporter. nih.gov

| Compound Name | Structure | Key Characteristics |

| Acetylcholine | Endogenous neurotransmitter in the cholinergic system. | |

| Acetylcholine mustard | Precursor to the active aziridinium ion. | |

| This compound | A cyclized form of acetylcholine mustard with a three-membered aziridinium ring. | Highly reactive electrophile that alkylates biological nucleophiles. |

| Choline mustard aziridinium | The hydrolysis product of this compound. | Potent inhibitor of the high-affinity choline transporter. |

Design and Investigation of Structural Analogues in Research

The unique properties of this compound have inspired the design and investigation of various structural analogues as tools for pharmacological research. These analogues have been instrumental in dissecting the complexities of the cholinergic system.

One of the most well-studied analogues is choline mustard aziridinium , the hydrolysis product of this compound. Its primary action is the irreversible inhibition of the high-affinity choline transporter, making it a valuable tool for studying the consequences of impaired choline uptake and acetylcholine synthesis. nih.gov

Another important class of analogues is the benzilylcholine mustards . These compounds, such as benzilylcholine mustard itself, also form reactive aziridinium ions in solution. wikipedia.org They act as irreversible antagonists at muscarinic acetylcholine receptors and have been used to investigate receptor occupancy-response relationships and to characterize the receptor's binding site. wikipedia.org

Ethylcholine mustard aziridinium is another analogue that has been investigated as a potential selective cholinergic neurotoxin. nih.govnih.gov The goal of using such compounds is to create animal models of cholinergic hypofunction to study neurodegenerative diseases. However, concerns about its specificity and potential for non-specific toxicity have been raised. nih.gov

Mechanistic Studies of Cholinergic System Interactions

Acetylcholinesterase Inhibition by Acetylcholine (B1216132) Mustard Aziridinium (B1262131)

Acetylcholine mustard aziridinium's interaction with acetylcholinesterase (AChE) is primarily characterized by its role as a substrate that leads to the inactivation of the enzyme.

The primary mechanism of action for many potent, irreversible acetylcholinesterase inhibitors involves the formation of a covalent bond with a key amino acid residue within the enzyme's active site. nih.gov The active site of AChE contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. wikipedia.orgmdpi.com Potent inhibitors, particularly organophosphorus compounds, act by covalently modifying the serine residue (S200 in Torpedo californica AChE), rendering the enzyme inactive. nih.govebi.ac.uk This modification prevents the enzyme from performing its physiological function of hydrolyzing the neurotransmitter acetylcholine. nih.govebi.ac.uk

While acetylcholine mustard itself is a substrate for the enzyme, its chemical structure suggests that it has the capacity to inactivate acetylcholinesterase. nih.gov The aziridinium group is a reactive moiety capable of alkylating nucleophilic sites on biological macromolecules. This process of alkylation leads to the formation of a stable, covalent bond, which in the context of the AChE active site, results in irreversible inhibition.

The principal biological role of acetylcholinesterase is the rapid hydrolysis of acetylcholine into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates the signal transmission at cholinergic synapses and neuromuscular junctions. nih.govebi.ac.ukresearchgate.net Inhibition of this enzymatic activity disrupts the delicate balance of neurotransmitter regulation. wikipedia.org When acetylcholinesterase is inhibited, the breakdown of acetylcholine is prevented. wikipedia.orgebi.ac.uk This leads to an accumulation of acetylcholine in the synapse, resulting in excessive and prolonged stimulation of cholinergic receptors on the postsynaptic membrane. wikipedia.orgebi.ac.uk

Studies comparing the enzymatic hydrolysis of acetylcholine and acetylcholine mustard by acetylcholinesterase have revealed significant differences in their processing by the enzyme. While both compounds exhibit similar affinities for the enzyme's active site, the maximum velocity (Vmax) of hydrolysis for acetylcholine mustard is substantially lower than that for acetylcholine. nih.gov This indicates that although acetylcholine mustard binds effectively to the enzyme, it is a poor substrate that is hydrolyzed much more slowly. nih.gov This slow processing and the reactive nature of the compound contribute to its ability to inactivate the enzyme. nih.gov

All studied enzymatic hydrolyses of acetylcholine by acetylcholinesterase conform to the Michaelis-Menten reaction scheme, which involves an irreversible second step. nih.govresearchgate.net

Interactive Table: Comparative Hydrolysis Kinetics by Acetylcholinesterase

This table summarizes kinetic parameters for the hydrolysis of Acetylcholine and the reported findings for Acetylcholine Mustard.

| Substrate | Affinity (Km) | Maximum Velocity (Vmax) | Source |

|---|---|---|---|

| Acetylcholine | Similar to Acetylcholine Mustard | Significantly higher than Acetylcholine Mustard | nih.gov |

| Acetylcholine Mustard | Similar to Acetylcholine | Significantly lower than Acetylcholine | nih.gov |

Choline Transport System Modulation by this compound

This compound significantly impacts the cholinergic system not only through its direct interaction with acetylcholinesterase but also by potently modulating the high-affinity choline transport (HAChU) system.

The primary mechanism by which this compound inhibits the choline transport system is indirect, yet highly effective. Acetylcholinesterase present in cholinergic preparations rapidly hydrolyzes this compound into acetate and choline mustard aziridinium. nih.gov This resulting compound, choline mustard aziridinium, is a powerful inhibitor of the high-affinity choline transporter. nih.govnih.gov

Studies have shown that choline mustard aziridinium binds irreversibly to the choline carrier, thereby inhibiting choline transport into nerve terminals through the formation of a covalent bond. nih.gov The inhibition of choline transport into human erythrocytes by this compound can be prevented by first treating the cells with an acetylcholinesterase inhibitor, which stops the conversion to the more active choline mustard aziridinium. nih.gov This confirms that the hydrolysis product is the primary active agent responsible for blocking the choline transporter. nih.gov The inhibitory effect of the aziridinium ion of choline mustard on high- and low-affinity choline transport is approximately ten times less than that of hemicholinium-3, a classic choline uptake inhibitor. nih.gov this compound itself also inhibits choline transport, but it is less potent than its choline analogue, choline mustard aziridinium. nih.gov

Kinetic studies using synaptosomes from rat brain have demonstrated that choline mustard aziridinium is actively accumulated into cholinergic nerve terminals via the high-affinity choline carrier. nih.gov However, the rate of its transport is only a small fraction of the uptake rate of choline. nih.gov This reduced transport is likely limited by the progressive inactivation of the choline transporters as the inhibitor covalently binds to them. nih.gov

The maximum velocity of transport (Vmax) for choline mustard aziridinium was found to be significantly different from that of choline. nih.gov In a 5-minute incubation, the maximum uptake of choline mustard aziridinium was 19.5% of that for choline. nih.gov This value dropped to just 10.6% of choline's maximum transport rate after a 30-minute incubation, during which a significant portion of the high-affinity choline carriers were irreversibly inactivated. nih.gov

Interactive Table: Comparative Uptake in Rat Brain Synaptosomes

This table compares the maximum uptake velocity (Vmax) of Choline Mustard Aziridinium relative to Choline over different incubation times.

| Incubation Time | Vmax of [³H]Choline Mustard Aziridinium (% of [³H]Choline Vmax) | Source |

|---|---|---|

| 5 minutes | 19.5% | nih.gov |

| 30 minutes | 10.6% | nih.gov |

Acetylcholine Synthesis Pathway Perturbations

The integrity of the acetylcholine (ACh) synthesis pathway is fundamental for cholinergic neurotransmission. This process is primarily orchestrated by the enzyme choline acetyltransferase (ChAT), which catalyzes the synthesis of ACh from its precursors, choline and acetyl coenzyme A. sigmaaldrich.comwikipedia.org Perturbations in this pathway can lead to significant deficits in neurotransmitter availability and subsequent physiological function. This compound, a reactive analogue of choline, has been instrumental in elucidating the vulnerabilities of this system. Its interactions reveal critical aspects of both enzymatic activity and precursor availability, which are essential for maintaining endogenous ACh levels.

This compound ion (AChM Az) directly interacts with choline acetyltransferase, the key enzyme in acetylcholine synthesis. scispace.com However, research indicates that it is a relatively weak inhibitor of ChAT, especially when compared to its potent effects on other components of the cholinergic system, such as the high-affinity choline transporter. nih.gov

Studies on partially purified rat brain ChAT have shown that the inhibition by AChM Az is complex. nih.gov The initial binding to the enzyme appears to be competitive in nature, with AChM Az vying with the natural substrate, choline, for the active site. scispace.com This competitive interaction is followed by an irreversible alkylation of the enzyme, leading to its inactivation. nih.gov The process of irreversible inactivation follows pseudo-first-order kinetics. nih.gov

Despite its ability to irreversibly bind to ChAT, high concentrations of AChM Az are required to achieve significant inhibition. For instance, a 30-minute incubation with 0.6 mM of AChM Az was needed to produce 50% inhibition of partially purified ChAT activity. nih.gov In crude rat brain homogenates, the concentration required for 50% inhibition was even higher, at 1.8 mM after a 10-minute incubation. nih.gov This suggests that other nucleophilic molecules present in the crude homogenate may react with and effectively dilute the concentration of the inhibitor. nih.gov

The nitrogen mustard analogue of choline was also found to be a substrate for ChAT, although a less efficient one than choline itself. The maximum velocity (Vmax) for the acetylation of choline mustard aziridinium ion was approximately three times lower than that for choline. scispace.com Similarly, the affinity of the enzyme for the mustard analogue (apparent Km) was about three times weaker than for choline. scispace.com

Interactive Table 1: Kinetic Parameters of Choline Acetyltransferase (ChAT) Interaction with this compound (AChM Az) and Choline

This table summarizes the key kinetic data from studies on rat brain ChAT.

| Parameter | Value (AChM Az) | Value (Choline) | Significance | Reference |

| Km (Apparent) | 4.63 ± 0.17 mM | 1.70 ± 0.17 mM | Indicates lower affinity of ChAT for AChM Az compared to choline. | scispace.com |

| Vmax | 1.51 ± 0.33 µmol/g tissue/h | 5.25 ± 0.15 µmol/g tissue/h | Shows a slower rate of acetylation for AChM Az. | scispace.com |

| Ki (Inhibitor Constant) | 1.8 mM | N/A | Quantifies AChM Az as a competitive inhibitor. | scispace.com |

| kobs (Alkylation Rate) | 0.173 min⁻¹ | N/A | Rate constant for the irreversible inactivation of ChAT. | nih.gov |

| t1/2 (Half-time for Irreversible Binding) | ~4 min | N/A | Time taken for 50% of the enzyme to be irreversibly bound. | nih.gov |

| IC50 (Partially Purified ChAT) | 0.6 mM (30 min incubation) | N/A | Concentration for 50% inhibition in a purified system. | nih.gov |

| IC50 (Crude Brain Homogenate) | 1.8 mM (10 min incubation) | N/A | Concentration for 50% inhibition in a complex environment. | nih.gov |

Implications for Endogenous Neurotransmitter Production

The perturbation of choline acetyltransferase activity by this compound, combined with its more potent effects on other cholinergic components, has significant implications for the production of endogenous acetylcholine. The primary mechanism through which compounds like AChM Az and its analogues deplete ACh is by potently and irreversibly inhibiting the high-affinity choline transport system. sigmaaldrich.comnih.gov This transport system is the rate-limiting step for ACh synthesis, responsible for taking up choline from the synaptic cleft into the presynaptic terminal. sigmaaldrich.com

By blocking this crucial uptake mechanism, AChM Az effectively starves the neuron of the necessary precursor for ACh synthesis. nih.gov The direct, albeit weaker, inhibition of ChAT further compounds this deficit. nih.gov Even though high concentrations are needed to significantly inhibit ChAT directly, the dual action of blocking choline uptake and partially inhibiting the synthesizing enzyme ensures a robust and sustained decrease in acetylcholine production.

This reduction in ACh synthesis ultimately leads to impaired cholinergic neurotransmission. Evidence from neuromuscular junction studies shows that the effects of the aziridinium ion are characterized by a latent period and are dependent on the frequency of nerve stimulation, which is consistent with a depletion of the neurotransmitter pool. nih.gov The ability of high concentrations of choline to protect against the neuromuscular block further supports the hypothesis that the compound's primary action involves interference with choline-dependent processes, including acetylcholine synthesis. nih.gov The consequence of this targeted disruption of ACh production is a state of cholinergic hypofunction, which has been explored experimentally using related compounds like ethylcholine mustard aziridinium to model diseases associated with cholinergic deficits, such as Alzheimer's disease. nih.govnih.gov

Interactive Table 2: Summary of Effects on Acetylcholine (ACh) Synthesis

This table outlines the multifaceted impact of this compound and its analogues on the ACh synthesis pathway.

| Mechanism of Action | Target | Consequence | Implication for ACh Production | Reference |

| Irreversible Inhibition | High-Affinity Choline Transporter | Blockade of choline uptake from the synapse. | Severe reduction in the primary precursor for ACh synthesis. | sigmaaldrich.comnih.gov |

| Competitive Inhibition | Choline Acetyltransferase (ChAT) | Reduced binding of choline to the enzyme's active site. | Decreased efficiency of the ACh synthesis reaction. | scispace.com |

| Irreversible Alkylation | Choline Acetyltransferase (ChAT) | Permanent inactivation of the enzyme. | Progressive loss of the neuron's capacity to synthesize ACh. | nih.gov |

| Substrate Competition | Choline Acetyltransferase (ChAT) | Acts as a poor substrate for the enzyme. | Reduces the overall rate of productive ACh synthesis. | scispace.com |

Receptor Interaction Dynamics and Molecular Probing Applications

Muscarinic Acetylcholine (B1216132) Receptor Binding Characteristics

Acetylcholine mustard aziridinium (B1262131) exhibits complex and informative binding characteristics at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors vital for parasympathetic nervous system function. wikipedia.org Its interactions have been particularly well-studied at the M2 muscarinic receptor subtype. nih.govnih.gov

Acetylcholine mustard is recognized as a potent muscarinic agonist. nih.govnih.govnih.gov Upon interaction with the receptor, it initially elicits an agonist response, similar to acetylcholine. nih.gov However, this initial reversible binding is followed by a secondary, rate-limiting step where the aziridinium moiety forms a covalent bond with a nucleophilic residue within the receptor's binding site. nih.govnih.gov This process, known as alkylation, results in a virtually irreversible blockade of the receptor. nih.govnih.govnih.gov Studies on guinea-pig intestinal smooth muscle have demonstrated this irreversible binding by showing a persistent inhibition of the binding of other muscarinic ligands after exposure to acetylcholine mustard. nih.govnih.gov The kinetics of this process show a time-dependent and concentration-dependent loss of available receptor binding sites, consistent with a two-step mechanism of reversible complex formation followed by irreversible covalent modification. nih.govnih.gov

The primary site of action for acetylcholine mustard aziridinium is the orthosteric binding site, which is the same pocket where acetylcholine itself binds. nih.gov The alkylation process begins with the aziridinium ion forming a reversible, non-covalent complex with the orthosteric site. nih.gov This is followed by the slower, irreversible alkylation step that covalently links the compound to the receptor. nih.gov

The effects of other ligands on this alkylation rate provide insights into their binding mechanisms. For instance, competitive orthosteric ligands like N-methylscopolamine and McN-A-343 protect the receptor from alkylation by acetylcholine mustard in a concentration-dependent manner, as they compete for the same binding site. nih.govnih.gov In contrast, allosteric modulators, which bind to a separate site on the receptor, show a different pattern. The allosteric inhibitor gallamine (B1195388), for example, provides only partial protection against alkylation, with its inhibitory effect reaching a plateau at high concentrations. nih.govnih.gov This indicates it can still bind to its allosteric site even when the orthosteric site is occupied, albeit modulating the receptor's conformation. Such kinetic studies using acetylcholine mustard are a powerful method for distinguishing between competitive and allosteric mechanisms of receptor interaction. nih.govnih.gov

The covalent nature of acetylcholine mustard's binding has made it an invaluable tool for identifying the specific amino acid residues that form the agonist binding pocket. Through site-directed mutagenesis studies, researchers have been able to pinpoint the exact site of alkylation. nih.govnih.gov In studies on the m1 muscarinic receptor, a conserved aspartic acid residue in the third transmembrane helix (TM3), identified as Asp-105, was determined to be the site of label attachment. nih.gov

This finding was corroborated by further mutagenesis studies on both M1 and M2 receptors. nih.gov When the equivalent aspartic acid residue in the M2 receptor (Asp-103) was mutated to a non-nucleophilic asparagine (D103N), the receptor's alkylation by acetylcholine mustard was significantly impeded. nih.gov This confirmed that this specific aspartic acid is the primary nucleophile responsible for the covalent bond formation with the aziridinium ring of acetylcholine mustard, firmly establishing its critical role in the orthosteric binding site. nih.govnih.gov

| Receptor Subtype | Identified Binding Residue | Location | Supporting Evidence |

|---|---|---|---|

| Muscarinic M1 Receptor | Aspartic Acid (Asp-105) | Transmembrane Helix 3 (TM3) | Labeling and mutagenesis studies nih.gov |

| Muscarinic M2 Receptor | Aspartic Acid (Asp-103) | Transmembrane Helix 3 (TM3) | Mutagenesis studies showing reduced alkylation upon mutation nih.gov |

| Nicotinic AChR (Torpedo) | Tyrosine (Tyr-93) | Alpha-subunit | Radiolabeling and peptide sequencing nih.gov |

The interaction of this compound with the muscarinic receptor inherently involves the modulation of receptor conformation. The initial binding and agonist activity imply a conformational shift that triggers G-protein signaling. nih.gov The subsequent covalent attachment effectively "locks" the receptor, preventing it from binding other orthosteric ligands, as demonstrated by the loss of binding capacity for radioligands like [3H]N-methylscopolamine. nih.gov Interestingly, following treatment with acetylcholine mustard, the affinity (Log K) for remaining, unalkylated receptors remains unchanged, indicating that the compound removes receptors from the available pool rather than altering the affinity of those that remain unbound. nih.gov The ability of allosteric modulators like gallamine to still influence the receptor during alkylation highlights the complex interplay between different ligand binding sites and their collective impact on receptor conformation. nih.govnih.gov

Nicotinic Acetylcholine Receptor Interactions and Functional Effects

In addition to its effects on muscarinic receptors, acetylcholine mustard also interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. nih.gov Studies using nAChRs from Torpedo electric tissue revealed that the aziridinium form of acetylcholine mustard engages in an initial high-affinity, reversible binding (with a K value of approximately 0.3 µM) followed by a slower alkylation of the binding site. nih.gov

Crucially, the binding site on the nAChR is distinct from that on the mAChR. Labeling experiments identified the site of covalent attachment as Tyrosine-93 (Tyr-93) on the alpha-subunit of the nicotinic receptor. nih.gov This residue is part of the cation-binding subsite, which accommodates the positively charged aziridinium group. The specific alkylation of a tyrosine residue, rather than an acidic one like aspartate, underscores the importance of aromatic interactions for binding the quaternary ammonium (B1175870) group within the nicotinic receptor's agonist site. nih.gov This selective labeling provides a detailed view of the nAChR's binding pocket and highlights the structural differences between the agonist-binding sites of nicotinic and muscarinic receptors. nih.gov

Comparative Analysis of Receptor Affinities with Cholinergic Ligands

The affinity of this compound varies between receptor types and can be compared with other cholinergic ligands. At the human M2 muscarinic receptor, the reversible interaction of the aziridinium ion, measured under conditions that prevent covalent binding (0°C), showed a dissociation constant (Kd) of 12.3 µM. nih.govnih.gov The concentration required to achieve the half-maximal rate of irreversible alkylation at 37°C was 24 µM. nih.govnih.gov

In contrast, its affinity for the Torpedo nicotinic receptor is significantly higher, with an approximate K value of 0.3 µM for the initial reversible binding. nih.gov This suggests a much tighter initial interaction with the nicotinic receptor compared to the M2 muscarinic receptor. The interactions of other ligands with the M2 receptor, such as the competitive antagonist N-methylscopolamine and the allosteric modulator gallamine, have been used to probe the binding of acetylcholine mustard, confirming its interaction at the orthosteric site. nih.govnih.gov

| Compound/Ligand | Receptor Target | Parameter | Value | Interaction Type |

|---|---|---|---|---|

| This compound | Human M2 Muscarinic Receptor | Dissociation Constant (Kd) | 12.3 µM nih.govnih.gov | Reversible Orthosteric Binding |

| This compound | Human M2 Muscarinic Receptor | EC50 for Alkylation Rate | 24 µM nih.govnih.gov | Irreversible Orthosteric Alkylation |

| This compound | Torpedo Nicotinic Receptor | Affinity Constant (K) | ~0.3 µM nih.gov | Reversible Orthosteric Binding |

| N-methylscopolamine | Human M2 Muscarinic Receptor | - | - | Competitive Antagonist nih.govnih.gov |

| McN-A-343 | Human M2 Muscarinic Receptor | - | - | Competitive Agonist nih.govnih.gov |

| Gallamine | Human M2 Muscarinic Receptor | - | - | Allosteric Inhibitor nih.govnih.gov |

Applications in Experimental Models of Cholinergic Dysfunction

In Vitro Models for Investigating Neurotransmission Impairment

In vitro preparations offer a controlled environment to dissect the specific molecular and cellular effects of acetylcholine (B1216132) mustard aziridinium (B1262131) on cholinergic nerve terminals.

Synaptosomal Preparations for Neurotransmitter Dynamics Studies

Synaptosomes, which are isolated presynaptic terminals, are invaluable for studying the direct effects of neurotoxins on neurotransmitter uptake and release. Research using synaptosomes prepared from rat brains has demonstrated that acetylcholine mustard aziridinium ion inhibits the transport of choline (B1196258). nih.gov Its potency, however, is less than that of its analogue, choline mustard aziridinium ion. nih.gov

The choline mustard aziridinium ion was found to inhibit both high- and low-affinity choline transport systems. nih.gov Its inhibitory effect is significant, though approximately ten times less potent than the classic choline uptake inhibitor, hemicholinium-3. nih.gov These studies using synaptosomal models are crucial for understanding the mechanisms of presynaptic nerve terminal function and how substances can interfere with the critical process of choline uptake. nih.gov

Table 1: Comparative Inhibition of Choline Transport in Rat Brain Synaptosomes

| Compound | Effect on Choline Transport | Relative Potency | Source(s) |

|---|---|---|---|

| This compound Ion | Inhibits choline transport | Less potent than Choline Mustard Aziridinium Ion | nih.gov |

| Choline Mustard Aziridinium Ion | Inhibits high- and low-affinity choline transport | More potent than this compound Ion | nih.gov |

| Hemicholinium-3 | Inhibits high- and low-affinity choline transport | ~10 times more potent than Choline Mustard Aziridinium Ion | nih.gov |

Neuromuscular Junction Preparations (e.g., Rat Diaphragm) for Presynaptic Effects

The rat phrenic nerve-diaphragm preparation is a classic model for studying neuromuscular transmission. Studies have shown that the aziridinium ion of acetylcholine mustard impairs neuromuscular activity when the phrenic nerve is stimulated, without directly affecting muscle contraction. nih.govcdnsciencepub.com This impairment is characterized by a delay and is dependent on both the concentration of the aziridinium ion and the frequency of nerve stimulation. nih.govcdnsciencepub.com

The mechanism of action appears to be presynaptic. The effects of the aziridinium ion are altered by the concentration of calcium and choline. Elevated calcium levels increase the rate at which the neuromuscular block develops, while the presence of additional choline protects against the block. nih.govcdnsciencepub.com These findings suggest that the this compound ion interferes with the availability of acetylcholine, possibly by affecting the choline uptake system or acetylcholine synthesis within the nerve ending. nih.govcdnsciencepub.com It is also hypothesized that acetylcholinesterase at the neuromuscular junction could hydrolyze the this compound ion, creating the choline mustard aziridinium ion, which then acts as a hemicholinium-like compound to block choline uptake and ultimately prevent neurotransmission. nih.govcdnsciencepub.com

Table 2: Factors Modulating the Effect of this compound on Rat Diaphragm

| Factor | Observed Effect on Neuromuscular Block | Implied Mechanism | Source(s) |

|---|---|---|---|

| Increased Nerve Stimulation Frequency | Enhances impairment of neuromuscular activity | Dependent on nerve activity | nih.govcdnsciencepub.com |

| Elevated Calcium (Ca²⁺) Concentration | Increases the rate of block development | Affects neurotransmitter release processes | nih.govcdnsciencepub.com |

| Elevated Choline Concentration | Protects against the neuromuscular block | Competes with the toxin at the choline uptake site | nih.govcdnsciencepub.com |

In Vivo Models for Inducing and Studying Cholinergic Hypofunction

The administration of acetylcholine mustard analogues to living animals provides a means to model the cholinergic deficits observed in human neurodegenerative diseases.

Specificity of Cholinergic Cell Targeting in Complex Biological Systems (e.g., Retina)

While acetylcholine is a known neurotransmitter in the retina, utilized by starburst amacrine cells, the use of mustard analogues for specific targeting in this complex system requires careful consideration of specificity. nih.govnih.gov The goal of a cholinergic neurotoxin is to selectively damage or destroy cholinergic neurons, leaving other cell types unharmed. However, studies using the closely related compound ethylcholine mustard aziridinium ion have raised questions about its utility for achieving selective cholinergic hypofunction. nih.gov

Histopathological evaluations in rats following infusions of ethylcholine mustard aziridinium ion into the striatum and nucleus basalis revealed that doses high enough to significantly reduce the activity of choline acetyltransferase (a marker for cholinergic neurons) also caused considerable non-specific tissue damage. nih.gov This damage included gliosis and the loss of all neuronal types in the affected area. nih.gov At lower doses, minimal non-selective pathology was observed, but there were no statistically significant effects on cholinergic markers. nih.gov This lack of a selective "therapeutic window" suggests that the compound's usefulness in creating models of purely cholinergic deficits in the brain is questionable. nih.gov

Modeling Cholinergic Deficits in Experimental Animals

Despite concerns about specificity, mustard analogues have been used to create animal models that mimic aspects of neurodegenerative diseases. For instance, multiple injections of ethylcholine mustard aziridinium ion (ECMA) into the cortical terminal fields of cholinergic neurons in rats resulted in retrograde degeneration of the pathway originating from the nucleus basalis of Meynert. nih.gov Thirty days after the injections, there was a significant decrease in choline acetyltransferase activity in both the cortex and the nucleus basalis, along with a reduction in the size of cholinergic cell bodies, mimicking changes seen in certain neurodegenerative conditions. nih.gov

These models are instrumental in studying the downstream consequences of cholinergic cell loss. For example, bilateral injection of the cholinergic toxin AF64A (ethylcholine mustard aziridinium) into the cerebral ventricles of rats leads to a significant increase in monoamine oxidase B (MAO-B) activity in the hippocampus, striatum, and cortex. nih.gov This finding is relevant as increased MAO-B activity is also observed in post-mortem brains of patients with Alzheimer's disease, suggesting a link between cholinergic neuronal degeneration and subsequent glial-associated enzymatic changes. nih.gov

Studies on Interactions with Other Neurotransmitter Systems (e.g., Serotonergic System)

The brain's neurotransmitter systems are highly interconnected. Inducing a deficit in the cholinergic system can, therefore, have cascading effects on other systems, such as the serotonergic and dopaminergic systems.

Research using the cholinergic neurotoxin AF64A (ethylcholine mustard aziridinium) has shown that cholinergic depletion can lead to changes in the monoaminergic systems. The increase in MAO-B activity following AF64A-induced lesions is a key example of this interaction, as MAO-B is involved in the metabolism of monoamines. nih.gov This suggests that the loss of cholinergic input can trigger secondary responses, such as gliosis, which in turn alters the enzymatic environment for other neurotransmitters. nih.gov

Furthermore, studies on the specificity of ethylcholine mustard aziridinium revealed that at higher doses, the toxin reduced levels of dopamine (B1211576) in the caudate-putamen nucleus to a greater extent than it reduced choline acetyltransferase. nih.gov This indicates a significant off-target effect on the dopaminergic system. The serotonergic and cholinergic systems are known to have complementary roles, particularly in cognitive functions like decision-making about when to act. nih.gov Therefore, understanding the secondary effects of cholinergic toxins on systems like the serotonergic and dopaminergic pathways is critical for the correct interpretation of behavioral outcomes in these animal models.

Advanced Research Methodologies and Analytical Techniques

Radioligand Binding Assays for Receptor Characterization and Quantitation

Radioligand binding assays are fundamental in pharmacology for determining the affinity and density of receptors. In the study of acetylcholine (B1216132) mustard aziridinium (B1262131), these assays are used in two primary ways: directly, using a radiolabeled form of the mustard, or indirectly, by measuring its effect on the binding of other well-characterized radioligands.

Specifically, tritiated acetylcholine mustard ([3H]AChM) has been used to directly and irreversibly label muscarinic acetylcholine receptors (mAChRs). nih.govsigmaaldrich.comnih.gov This covalent labeling is particularly useful for receptor purification and identification. Because the bond is stable, it allows the receptor to be isolated while still attached to its label.

More commonly, researchers assess the impact of acetylcholine mustard aziridinium on the binding of a reversible, high-affinity radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS). nih.gov In this approach, tissues or cells expressing the receptor of interest are incubated with acetylcholine mustard for a defined period. After the reaction, the unreacted mustard is washed away, and the remaining available receptors are quantified by measuring the specific binding of the radioligand. This method allows for the determination of receptor inactivation. For instance, treatment of Chinese Hamster Ovary (CHO) cells expressing the human M2 muscarinic receptor with 10 µM acetylcholine mustard resulted in a 50% reduction in the binding capacity (Bmax) of [3H]NMS, with no significant change to the antagonist's binding affinity (Kd), indicating an irreversible loss of binding sites. nih.gov

Competition binding assays can also be performed under conditions that minimize covalent reaction (e.g., at 0°C) to estimate the initial, reversible binding affinity of the aziridinium ion. Such experiments have estimated the dissociation constant (Ki) of the this compound ion for the M2 muscarinic receptor to be approximately 12.3 µM. nih.gov

| Parameter | Value | Receptor/System | Comments | Reference |

| Bmax Reduction | 50% | Human M2 mAChR in CHO cells | After treatment with 10 µM AChM. | nih.gov |

| Ki | 12.3 µM | Human M2 mAChR in CHO cells | Estimated via competition with [3H]NMS at 0°C to minimize alkylation. | nih.gov |

| Log K_NMS | ~9.3 | Human M2 mAChR in CHO cells | The affinity of [3H]NMS was unaffected by AChM treatment, confirming a non-competitive irreversible interaction. | nih.gov |

Biochemical Assays for Enzyme Activity and Neurotransmitter/Metabolite Levels

Biochemical assays are crucial for understanding how this compound affects the key proteins involved in acetylcholine metabolism, namely acetylcholinesterase (AChE) and choline (B1196258) acetyltransferase (ChAT), as well as the high-affinity choline transport (HAChT) system.

Enzyme Activity: Studies have shown that acetylcholine mustard and its aziridinium ion interact with both AChE and ChAT.

Acetylcholinesterase (AChE): Acetylcholine mustard is a substrate for AChE, meaning the enzyme can hydrolyze it. nih.govnih.gov However, the maximum velocity (Vmax) of this hydrolysis is significantly lower than for acetylcholine, and evidence suggests that the mustard can also cause inactivation of the enzyme. nih.gov This dual interaction as both a substrate and an inactivator complicates kinetic analysis but is a key feature of its biochemical profile.

Choline Acetyltransferase (ChAT): The aziridinium ion of the related compound, choline mustard, is a relatively weak but irreversible inhibitor of ChAT. nih.gov Complete inhibition requires high concentrations and significant incubation times. For example, 50% inhibition of partially purified rat brain ChAT activity by choline mustard aziridinium was achieved with a concentration of 0.6 mM after a 30-minute incubation. nih.gov The inactivation follows pseudo-first-order kinetics, with an observed forward rate constant (kobs) of 0.173 min⁻¹. nih.gov

Choline Dehydrogenase: In contrast to its weak effect on ChAT, the analogue ethylcholine mustard is a potent inhibitor of choline dehydrogenase, with 50% inhibition occurring at just 6 µM. nih.gov

Neurotransmitter/Metabolite Levels: A primary effect of this compound and its analogues is the potent and irreversible inhibition of the high-affinity choline transport (HAChT) system. sigmaaldrich.comnih.gov This transport system is the rate-limiting step for the synthesis of acetylcholine in cholinergic neurons. By blocking choline uptake, these compounds lead to a depletion of the acetylcholine pool available for neurotransmission. This is a critical mechanism underlying their cholinotoxic effects. Studies using analogues like ethylcholine mustard aziridinium (AF64A) have demonstrated that the behavioral deficits induced by the toxin are directly correlated with the reduction in HAChT activity in brain regions like the hippocampus. nih.gov

| Target Enzyme/Transporter | Finding | Concentration/Kinetic Value | Comments | Reference |

| Choline Acetyltransferase (ChAT) | Irreversible Inhibition | IC50: 0.6 mM (after 30 min) | Data for choline mustard aziridinium. | nih.gov |

| Choline Acetyltransferase (ChAT) | Inactivation Rate | kobs: 0.173 min⁻¹ | Data for choline mustard aziridinium. | nih.gov |

| Choline Dehydrogenase | Potent Inhibition | IC50: 6 µM | Data for ethylcholine mustard aziridinium. | nih.gov |

| Acetylcholinesterase (AChE) | Substrate & Inactivator | Lower Vmax than Acetylcholine | Shows similar affinity to ACh but is hydrolyzed slower and inactivates the enzyme. | nih.gov |

| High-Affinity Choline Transport (HAChT) | Irreversible Inhibition | Potent inhibitor | Inhibition of HAChT is a primary mechanism of action. | sigmaaldrich.comnih.gov |

Electrophysiological and Behavioral Assessments in Experimental Systems

To understand the functional consequences of the biochemical actions of this compound, researchers employ electrophysiological and behavioral models.

Electrophysiological Assessments: The rat phrenic nerve-diaphragm preparation has been used as an in vitro model to study the compound's effect on neuromuscular transmission. nih.gov Application of this compound does not directly inhibit muscle contraction but impairs the response to nerve stimulation. nih.gov This impairment is characterized by a latent period and is dependent on both the concentration of the drug and the frequency of nerve stimulation. nih.gov The neuromuscular block can be prevented by high concentrations of choline, which competes for the choline uptake system. nih.gov These findings provide strong electrophysiological evidence that the compound's primary effect is presynaptic, disrupting the synthesis and availability of acetylcholine for release. nih.gov Morphological assessments support this, showing that toxic concentrations of the related ethylcholine mustard aziridinium cause swelling and degradation of axon terminals in cultured rat brain cells. nih.gov

Behavioral Assessments: The cholinotoxic analogue ethylcholine mustard aziridinium (AF64A) is widely used to create animal models of cholinergic hypofunction, mimicking aspects of neurodegenerative diseases. When administered directly into the brain (intracerebroventricularly), AF64A induces specific cognitive deficits. For example, in the Morris water maze, a test of spatial learning and memory, AF64A-treated rats show impaired acquisition and performance, taking longer to find a hidden platform. nih.gov Crucially, these animals perform normally in a cued version of the task where the platform is visible, demonstrating that the deficit is in spatial memory rather than a general impairment of motor, sensory, or motivational systems. nih.gov These behavioral deficits show a significant correlation with the reduction of high-affinity choline transport in the hippocampus, directly linking the biochemical action to the functional outcome. nih.gov

Molecular Approaches for Target Identification and Characterization (e.g., Cyanogen Bromide Peptides, Edman Degradation)

A key advantage of an irreversible ligand like acetylcholine mustard is its use in identifying the precise amino acids that form the receptor's binding pocket. A combination of protein chemistry techniques has been successfully used to pinpoint the site of alkylation on the muscarinic acetylcholine receptor. nih.gov

The process begins with the specific labeling of purified mAChRs from a source like the rat forebrain with [3H]AChM. nih.gov The radiolabeled receptor protein is then chemically cleaved into smaller, more manageable peptide fragments. A common and highly specific method for this is treatment with cyanogen bromide (CNBr) , which cleaves the peptide bond C-terminal to methionine residues. nih.govnih.gov

After cleavage, the resulting peptide fragments are separated, typically by chromatography. The fragments containing the radioactivity are identified and isolated. In studies with [3H]AChM, the label was found within peptides of approximately 2.4 and 3.9 kDa. nih.gov

To determine the exact amino acid that was alkylated, the radiolabeled peptides are sequenced using Edman degradation . nih.gov This method sequentially removes one amino acid at a time from the N-terminus of a peptide, which is then identified. youtube.com By analyzing the sequence and noting which cycle fails to yield a standard amino acid but instead releases the radiolabel, the attachment site can be identified. This analysis revealed that [3H]AChM attaches to a specific aspartic acid residue located 26 residues C-terminal to a CNBr cleavage site. nih.gov This corresponds to a highly conserved aspartate at position 105 (in the m1 receptor sequence) within the third transmembrane helix of the receptor, confirming this residue as a critical component of the acetylcholine binding site. nih.gov

Quantitative Kinetic Analysis of Receptor Alkylation and Binding Affinities

Quantitative kinetic analysis provides a detailed mathematical description of the interaction between this compound and its target receptor. This goes beyond simple affinity measurements to characterize the rates of different steps in the binding and alkylation process.

The formation of the reactive aziridinium ion from the parent acetylcholine mustard is itself a kinetic process. Studies measuring its reaction with thiosulfate (B1220275) have determined the rate constant for the formation of the aziridinium ion to be approximately 0.18 min⁻¹, with a much slower decay rate constant of 0.0045 min⁻¹ at 37°C. nih.gov

The interaction with the receptor is modeled as a two-step process:

A rapid, reversible binding of the aziridinium ion (X) to the receptor (R) to form a non-covalent complex (XR).

A slower, irreversible conversion of this complex into a covalently bonded, alkylated receptor (X-R).

By measuring the rate of loss of [3H]NMS binding sites over time at different concentrations of acetylcholine mustard, researchers can calculate the kinetic constants for this model. For the human M2 muscarinic receptor, the maximal rate constant for alkylation (k_alkyl) was found to be 0.16 min⁻¹. nih.gov The concentration of the aziridinium ion that produces the half-maximal rate of alkylation was 24 µM, which also provides an estimate for the dissociation constant (K₁) of the initial reversible complex. nih.gov These results indicate that the aziridinium ion first binds to the M2 receptor with moderate affinity, after which the covalent bond forms at a relatively slow rate. nih.gov

| Parameter | Value | System/Condition | Description | Reference |

| Aziridinium Formation Rate (k_form) | 0.18 min⁻¹ | Aqueous solution, 37°C | Rate of cyclization from acetylcholine mustard. | nih.gov |

| Aziridinium Decay Rate (k_decay) | 0.0045 min⁻¹ | Aqueous solution, 37°C | Rate of hydrolysis/decay of the aziridinium ion. | nih.gov |

| Reversible Dissociation Constant (K₁) | ~24 µM | Human M2 mAChR, 37°C | Affinity of the initial, non-covalent receptor-aziridinium complex. | nih.gov |

| Maximal Alkylation Rate (k_alkyl) | 0.16 min⁻¹ | Human M2 mAChR, 37°C | The maximum rate of irreversible covalent bond formation. | nih.gov |

Q & A

Q. What experimental methods are used to synthesize and characterize acetylcholine mustard aziridinium?

Acetylcholine mustard is synthesized via methods adapted from Hanby & Rydon (1947), involving cyclization to form the aziridinium ion. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (60 MHz, CDCl₃) and comparison with standards like mustine. Key NMR assignments include:

- C-Me : 2.07 ppm (singlet)

- N-Me : 2.39 ppm (singlet)

- Acetoxy-N-CH₂ : 2.74 ppm (J = 6.0 Hz)

- Chloroethyl-N-CH₂ : 2.81 ppm (J = 6.7 Hz)

Cyclization to the aziridinium ion is optimized in Krebs-Henseleit solution (30°C, 45 min, 71% yield) or phosphate buffer (pH 7.5, 79% yield). Decay kinetics follow first-order (k = 6.0 × 10⁻⁵ s⁻¹ in buffer) .

Q. How does this compound interact with muscarinic receptors in functional assays?

The aziridinium ion acts as a potent agonist at muscarinic receptors in guinea-pig ileum, inducing contractions. Irreversible binding is assessed via competition with [³H]-propyl-benzilylcholine mustard ([³H]-PrBCM), a radiolabeled antagonist. Pretreatment with acetylcholine mustard reduces [³H]-PrBCM binding, confirming covalent receptor alkylation. Kinetic constants for alkylation are derived from time-dependent receptor inactivation .

Q. What controls are critical for distinguishing specific vs. non-specific binding of this compound?

Non-specific binding arises from the aziridinium ion’s electrophilic reactivity with nucleophilic groups (e.g., thiols, amines). Controls include:

- Competitive inhibition : Co-incubation with excess atropine (orthosteric antagonist).

- Temperature dependence : Minimal alkylation at 0°C vs. 37°C.

- Hydrolysis products : Test parent mustard and alcoholic hydrolysis products for non-covalent effects .

Advanced Research Questions

Q. How can this compound discriminate competitive vs. allosteric modulation of M₂ muscarinic receptors?

The rate of receptor alkylation by the aziridinium ion is measured via [³H]N-methylscopolamine ([³H]NMS) binding loss. Competitive ligands (e.g., N-methylscopolamine) slow alkylation linearly with concentration, while allosteric modulators (e.g., gallamine) plateau at high concentrations. For example, gallamine’s plateau suggests negative cooperativity without direct orthosteric competition .

Q. What mutagenesis strategies elucidate residues critical for aziridinium ion binding to muscarinic receptors?

Asparagine substitutions at conserved aspartic acid residues (D2.50, D3.32) in M₁-M₄ receptors reveal:

- D3.32N mutation : Reduces alkylation rate by acetylcholine mustard, implicating D3.32 in transition-state stabilization.

- D2.50N/D3.32N double mutation : Disrupts alkylation by McN-A-343 derivatives, suggesting dual residue involvement in ligand orientation .

Q. How do experimental conditions (pH, buffer composition) influence aziridinium ion stability and receptor binding?

- Cyclization yield : Higher in phosphate buffer (79%) vs. Krebs solution (71%) due to ionic strength effects.

- Decay kinetics : Slower in Krebs solution (k = 6.0 × 10⁻⁵ s⁻¹ in buffer vs. lower in Krebs), critical for timing ligand-receptor incubation .

Q. What methodological challenges arise in quantifying irreversible receptor alkylation by this compound?

- Baseline correction : Subtract non-specific binding using excess unlabeled ligand.

- Temporal resolution : Rapid sampling (e.g., every 2–5 min) to capture first-order inactivation kinetics.

- Hydrolysis artifacts : Use fresh aziridinium ion solutions and validate purity via NMR to avoid mustine contamination .

Data Contradictions and Resolution

Q. How are discrepancies in reported irreversible binding efficacy of this compound resolved?

Early studies reported weak irreversible binding due to reliance on contractile response assays, which conflate receptor desensitization and alkylation. Direct radioligand displacement (e.g., [³H]-PrBCM) confirms covalent binding. Contradictions arise from methodological differences: functional vs. biochemical assays .

Q. Why do some studies observe non-selective alkylation by aziridinium ions despite receptor specificity claims?

At high concentrations (>10⁻⁶ M), aziridinium ions react non-specifically with tissue nucleophiles. Specificity is concentration-dependent: low doses (µM range) target muscarinic receptors, while higher doses alkylate off-target proteins .

Methodological Best Practices

Q. What protocols optimize this compound for in vitro neurotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.